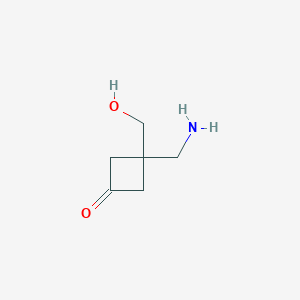
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with aminomethyl and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of Cyclobutane Ring: Starting from a suitable precursor, the cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired outcomes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form corresponding alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a building block for biologically active molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl and hydroxymethyl groups could play roles in binding interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Aminomethyl)cyclobutan-1-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)cyclobutan-1-one: Lacks the aminomethyl group.
Cyclobutanone: Lacks both aminomethyl and hydroxymethyl groups.
Uniqueness
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H11NO2/c7-3-6(4-8)1-5(9)2-6/h8H,1-4,7H2 |
InChI-Schlüssel |
PMRSOCKNKWBTOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(CN)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


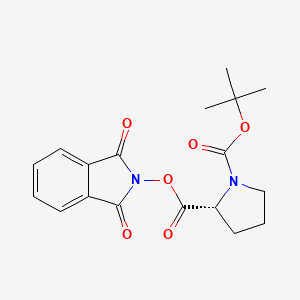
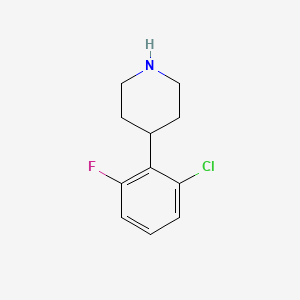
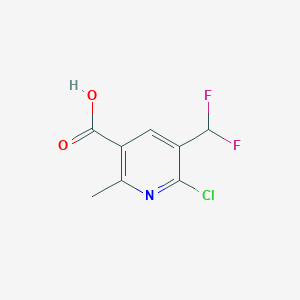

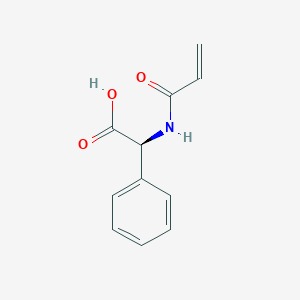
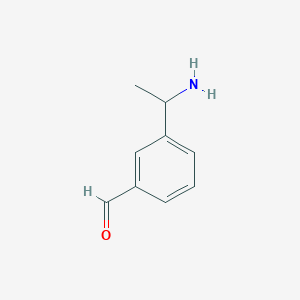
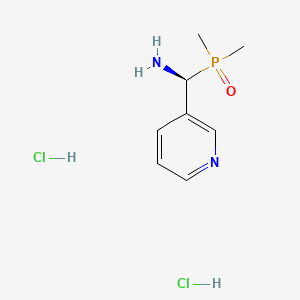

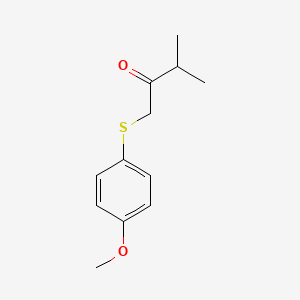
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)

![3-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13568433.png)
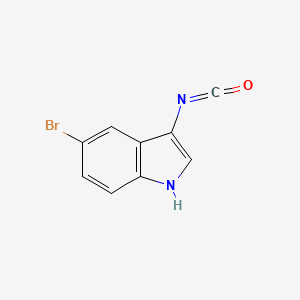
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
